N-[1-(4-Methoxyphenoxy)propan-2-ylidene]hydroxylamine
Description
N-[1-(4-Methoxyphenoxy)propan-2-ylidene]hydroxylamine is an oxime ether derivative characterized by a hydroxylamine (-NHOH) functional group and a para-methoxyphenoxy substituent. Its molecular formula is C₁₀H₁₃NO₃, with a molecular weight of approximately 195.21 g/mol . The compound is synthesized via the reaction of 4-methoxyphenol with a carbonyl precursor (e.g., 2-propanone) in the presence of hydroxylamine hydrochloride, yielding an oxime ether with distinct electronic and steric properties .
Oxime ethers are recognized for their diverse biological activities, including enzyme inhibition and metal chelation. The para-methoxy group in this compound enhances its electron-donating capacity, influencing its reactivity and interactions with biological targets such as enzymes (e.g., acetylcholinesterase) and metal ions .
Properties
CAS No. |
89763-98-4 |
|---|---|
Molecular Formula |
C10H13NO3 |
Molecular Weight |
195.21 g/mol |
IUPAC Name |
N-[1-(4-methoxyphenoxy)propan-2-ylidene]hydroxylamine |
InChI |
InChI=1S/C10H13NO3/c1-8(11-12)7-14-10-5-3-9(13-2)4-6-10/h3-6,12H,7H2,1-2H3 |
InChI Key |
UATGDCZHQQPNDZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NO)COC1=CC=C(C=C1)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(4-Methoxyphenoxy)propan-2-ylidene]hydroxylamine typically involves the reaction of 4-methoxyphenol with propan-2-one in the presence of hydroxylamine hydrochloride. The reaction is usually carried out under acidic conditions, often using a strong acid like hydrochloric acid as a catalyst. The reaction mixture is heated to promote the formation of the desired compound.
Industrial Production Methods: On an industrial scale, the compound is synthesized using similar methods but with optimized reaction conditions to increase yield and purity. Large-scale reactors and continuous flow systems are employed to ensure consistent production. Purification steps, such as recrystallization or chromatography, are used to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: N-[1-(4-Methoxyphenoxy)propan-2-ylidene]hydroxylamine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Nucleophiles like halides or alkyl groups can substitute the hydroxylamine group.
Major Products Formed:
Oxidation: Formation of corresponding oximes or nitro compounds.
Reduction: Production of amines or amides.
Substitution: Generation of various substituted hydroxylamines or ethers.
Scientific Research Applications
Chemistry: The compound is used as a reagent in organic synthesis, particularly in the formation of oximes and nitro compounds. It serves as a building block for more complex molecules.
Biology: N-[1-(4-Methoxyphenoxy)propan-2-ylidene]hydroxylamine has been studied for its potential biological activity, including its role in enzyme inhibition and modulation of biological pathways.
Medicine: Research is ongoing to explore its therapeutic potential, particularly in the treatment of diseases related to oxidative stress and inflammation.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its versatility makes it valuable in various industrial applications.
Mechanism of Action
The mechanism by which N-[1-(4-Methoxyphenoxy)propan-2-ylidene]hydroxylamine exerts its effects involves its interaction with molecular targets and pathways. The hydroxylamine group can act as a nucleophile, reacting with electrophilic centers in biological molecules. This interaction can modulate enzyme activity, inhibit oxidative stress, and influence cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional uniqueness of N-[1-(4-Methoxyphenoxy)propan-2-ylidene]hydroxylamine is best understood through comparison with analogous compounds. Key differentiating factors include substituent position, halogenation, ring systems, and chain length.
Structural and Functional Variations
Substituent Position and Electronic Effects
- Para vs. Meta Methoxy Substitution: The para-methoxy group in this compound provides stronger electron donation compared to the meta-substituted analog, enhancing its ability to stabilize radical intermediates or coordinate metal ions .
- Halogenation: Fluorine (e.g., in 1-(4-Fluorophenyl)-2-propanone oxime) increases electrophilicity and metabolic stability, whereas chlorine (e.g., N-[1-chloro-3-(hydroxyimino)propan-2-ylidene]hydroxylamine) enhances reactivity in nucleophilic substitutions .
Ring System Modifications
- Benzofuran Derivatives : Compounds like N-[1-(1-Benzofuran-2-yl)ethylidene]hydroxylamine exhibit enhanced aromatic interactions, contributing to anti-inflammatory and antimicrobial activities .
- Cyclopropane Integration : The cyclopropane ring in (E)-N-{1-[2-(4-fluorophenyl)cyclopropyl]ethylidene}hydroxylamine introduces ring strain, increasing reactivity and binding affinity in enzyme interactions .
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